molecular formula C25H29N3O5 B11156764 6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one

6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one

Cat. No.: B11156764
M. Wt: 451.5 g/mol
InChI Key: FCYUUYHGVAWANV-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-4-methylcoumarin and 2-(pyridin-2-yl)ethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 6,7-dimethoxy-4-methylcoumarin with 2-(pyridin-2-yl)ethylamine under specific reaction conditions.

    Cyclization: The intermediate undergoes cyclization to form the desired chromen-2-one derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.

Chemical Reactions Analysis

6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles to introduce different functional groups.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    6,7-dimethoxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its own biological activities.

    2-(pyridin-2-yl)ethylamine: Another precursor, used in the synthesis of various biologically active compounds.

    Chromen-2-one derivatives: A class of compounds with diverse biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

6,7-dimethoxy-4-methyl-3-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]chromen-2-one

InChI

InChI=1S/C25H29N3O5/c1-17-19-14-22(31-2)23(32-3)16-21(19)33-25(30)20(17)15-24(29)28-12-10-27(11-13-28)9-7-18-6-4-5-8-26-18/h4-6,8,14,16H,7,9-13,15H2,1-3H3

InChI Key

FCYUUYHGVAWANV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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